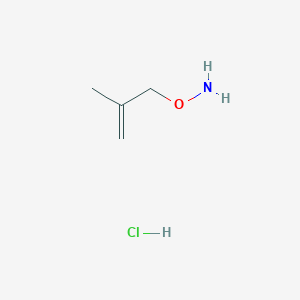

O-(2-Methyl-allyl)-hydroxylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-4(2)3-6-5;/h1,3,5H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRGVYBHREJFCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500474 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-64-3 | |

| Record name | O-(2-Methylprop-2-en-1-yl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

O-(2-Methyl-allyl)-hydroxylamine hydrochloride chemical properties

An In-Depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern chemical biology and drug development, the ability to selectively and stably link molecules is paramount. This compound has emerged as a critical reagent in this field, primarily valued for its role in forming stable oxime ether linkages. As a derivative of hydroxylamine, it provides a robust chemical handle for the conjugation of biomolecules, the creation of sophisticated drug delivery systems, and the functionalization of material surfaces. This guide offers a comprehensive overview of its chemical properties, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective implementation.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[1] Its structure features a hydroxylamine moiety O-alkylated with a 2-methylallyl (isobutenyl) group, supplied as a hydrochloride salt to improve stability and handling. The presence of the terminal double bond on the allyl group offers an additional site for orthogonal chemical modifications, further expanding its utility.

Core Chemical Structure

The molecular structure is fundamental to its reactivity, particularly the nucleophilic character of the terminal aminooxy group.

Caption: Figure 1: Chemical Structure

Key Physicochemical Data

The following table summarizes the essential properties of this compound.

| Property | Value | Source |

| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [2] |

| Synonyms | O-(2-methylallyl)hydroxylamine HCl | [2] |

| CAS Number | 54149-64-3 | [1][2][3] |

| Molecular Formula | C₄H₁₀ClNO | [2] |

| Molecular Weight | 123.58 g/mol | [2][3] |

| Appearance | White Solid | [1] |

| Purity | Typically ≥96% | [1] |

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features, which are crucial for identity confirmation in a laboratory setting.

-

¹H NMR (D₂O):

-

~1.8 ppm (singlet, 3H): Protons of the methyl (CH₃) group on the double bond.

-

~4.3 ppm (singlet, 2H): Methylene protons adjacent to the oxygen atom (-O-CH₂-).

-

~5.0 ppm and ~5.1 ppm (singlets, 2H): Vinylic protons of the terminal methylene (=CH₂) group. The NH₃⁺ protons are typically exchanged with D₂O and may not be observed.

-

-

¹³C NMR (D₂O):

-

~19 ppm: Methyl carbon (-CH₃).

-

~78 ppm: Methylene carbon adjacent to oxygen (-O-CH₂-).

-

~115 ppm: Terminal vinylic carbon (=CH₂).

-

~140 ppm: Quaternary vinylic carbon (=C(CH₃)-).

-

-

IR Spectroscopy (Solid Phase):

-

Broadband ~2800-3200 cm⁻¹: N-H stretching from the ammonium salt.

-

~1650 cm⁻¹: C=C stretching of the alkene.

-

~1100 cm⁻¹: C-O stretching of the ether linkage.

-

Reactivity and Mechanistic Insights

The primary utility of this compound stems from the reactivity of its aminooxy group (-ONH₂) with carbonyl compounds (aldehydes and ketones).

The Oxime Ligation Reaction

This reaction, a cornerstone of "click chemistry," proceeds via a nucleophilic addition of the hydroxylamine nitrogen to the electrophilic carbonyl carbon, followed by dehydration to form a stable C=N oxime ether bond.[4][5] The reaction is typically most efficient under slightly acidic conditions (pH 4-6), which facilitates the dehydration step.[4]

The stability of the resulting oxime bond is a significant advantage over other carbonyl chemistries, such as hydrazone formation, which are more susceptible to hydrolysis.[4]

Caption: Figure 2: Oxime Ligation Pathway

Catalysis for Enhanced Kinetics

While oxime ligation is robust, its rate can be slow at neutral physiological pH. The discovery of aniline and its derivatives as effective catalysts has been a major advancement.[4] These catalysts accelerate the rate-limiting dehydration step, enabling efficient conjugation at lower reactant concentrations and under milder conditions, which is critical for preserving the function of sensitive biomolecules.[4]

Key Applications in Research and Development

The unique properties of this compound make it a versatile tool for scientists in multiple disciplines.

-

Bioconjugation and Chemical Probes: Its ability to react specifically with aldehydes and ketones, which can be introduced into biomolecules through genetic or chemical methods, allows for the precise labeling of proteins, peptides, and carbohydrates.[6][7] This enables the attachment of fluorophores, affinity tags, or cross-linking moieties for use in advanced biological assays.[6]

-

Drug Delivery and Development: The stability of the oxime linker is highly desirable for constructing antibody-drug conjugates (ADCs) and other targeted delivery systems. The linker ensures that the therapeutic payload remains attached to the targeting moiety until it reaches its site of action.

-

Materials Science: The aminooxy group can be used to functionalize surfaces that have been patterned with aldehydes or ketones, enabling the creation of bio-interfaces, sensor chips, and customized polymer materials.

Experimental Protocol: Oxime Ligation for Protein Labeling

This protocol provides a generalized workflow for conjugating this compound to a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue, which presents a ketone handle.

Materials:

-

Protein with pAcF residue (e.g., in 100 mM phosphate buffer, pH 7.4)

-

This compound

-

Aniline catalyst solution (e.g., 200 mM aniline in a compatible solvent)

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 6.0

-

Purification system (e.g., dialysis cassette with appropriate MWCO, or size-exclusion chromatography column)

Methodology:

-

Reagent Preparation:

-

Dissolve the ketone-bearing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a 100 mM stock solution of this compound in the Reaction Buffer.

-

Prepare a 200 mM stock solution of aniline in a minimal amount of an organic co-solvent like DMSO, then dilute into the Reaction Buffer.

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a final concentration of 5-10 mM (a significant molar excess).

-

Add the aniline catalyst solution to a final concentration of 10-20 mM.

-

Gently mix the reaction and incubate at room temperature (20-25 °C) for 2-4 hours. For sensitive proteins, the reaction can be performed at 4 °C for 12-24 hours.

-

-

Purification:

-

Upon completion, remove the excess unreacted hydroxylamine reagent and aniline catalyst.

-

This is typically achieved by dialysis against a suitable buffer (e.g., PBS, pH 7.4) with multiple buffer changes, or by using a desalting/size-exclusion chromatography column.

-

-

Analysis and Characterization:

-

Confirm the successful conjugation using analytical techniques such as SDS-PAGE (which may show a slight mass shift), and more definitively by mass spectrometry (ESI-MS or MALDI-TOF) to observe the mass increase corresponding to the addition of the 2-methylallyl-oxyamino group.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like hydroxylamine hydrochloride and other O-alkylhydroxylamines provide essential safety guidance.[8][9]

-

Hazards:

-

Precautions:

-

Storage:

-

Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11]

-

Conclusion

This compound is a highly valuable reagent for chemical synthesis, particularly in the fields of bioconjugation and drug development. Its ability to form stable oxime bonds with high specificity makes it an indispensable tool for researchers aiming to create complex, functional molecular constructs. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for leveraging its full potential in scientific innovation.

References

- 1. This compound | 54149-64-3 [sigmaaldrich.com]

- 2. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. shepherd.edu [shepherd.edu]

- 9. tcichemicals.com [tcichemicals.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine hydrochloride (CAS: 54149-64-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Versatile Role of O-Alkylhydroxylamines in Modern Synthesis

O-alkylhydroxylamines represent a class of versatile reagents that have found significant application in medicinal chemistry and drug development. Their unique reactivity, particularly in the formation of oxime ethers, makes them invaluable building blocks for creating diverse molecular architectures. This guide focuses on a specific, yet representative member of this class: O-(2-Methyl-allyl)-hydroxylamine hydrochloride. While perhaps not a household name, its structural motifs are pertinent to contemporary drug design, offering a lipophilic side chain with a reactive hydroxylamine functionality. This document aims to provide a comprehensive technical overview, from synthesis and characterization to practical applications, empowering researchers to effectively utilize this and similar reagents in their synthetic endeavors.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a salt of the corresponding free base, O-(2-Methyl-allyl)-hydroxylamine. The hydrochloride form enhances its stability and ease of handling, making it the common commercial form.

| Property | Value | Source(s) |

| CAS Number | 54149-64-3 | [1] |

| Molecular Formula | C₄H₁₀ClNO | [1] |

| Molecular Weight | 123.58 g/mol | [1] |

| IUPAC Name | O-(2-methylprop-2-en-1-yl)hydroxylamine;hydrochloride | [1] |

| Synonyms | O-(2-methylallyl)hydroxylamine hydrochloride | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in polar solvents such as water, ethanol, and methanol. | [2] |

Section 2: Synthesis and Purification

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Step 1: Synthesis of O-(2-Methyl-allyl)-N-hydroxyphthalimide

-

To a stirred solution of N-hydroxyphthalimide (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base such as potassium carbonate or triethylamine (1.1 equivalents).

-

To this mixture, add 3-chloro-2-methyl-1-propene (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield O-(2-Methyl-allyl)-N-hydroxyphthalimide.

Step 2: Synthesis of O-(2-Methyl-allyl)-hydroxylamine (Free Base)

-

Suspend the O-(2-Methyl-allyl)-N-hydroxyphthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours. A precipitate of phthalhydrazide will form.

-

Filter off the precipitate and wash it with ethanol.

-

Carefully concentrate the filtrate under reduced pressure to obtain the crude O-(2-Methyl-allyl)-hydroxylamine free base as an oil. Caution: The free base may be unstable and should be used immediately in the next step.

Step 3: Formation of this compound

-

Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) with stirring.

-

A white precipitate of this compound will form.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification: Recrystallization

For obtaining high-purity material, recrystallization is recommended. While specific solvent systems for this compound are not documented, a common approach for similar hydrochloride salts is to use a polar solvent in which the compound is soluble at elevated temperatures and less soluble at room temperature or below. A mixture of ethanol and diethyl ether is often effective.

Protocol:

-

Dissolve the crude hydrochloride salt in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

To the clear filtrate, slowly add diethyl ether until a slight turbidity persists.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to complete crystallization.

-

Collect the crystals by filtration, wash with a cold ethanol/ether mixture, and dry under vacuum.

Section 3: Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While a comprehensive set of spectra for this compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

-

A singlet for the methyl protons (-CH₃) around 1.7 ppm.

-

A singlet for the methylene protons adjacent to the oxygen (-O-CH₂-) around 4.0 ppm.

-

Two singlets for the vinyl protons (=CH₂) around 4.9-5.0 ppm.

-

A broad singlet for the amine protons (-NH₂), which may be exchangeable with D₂O, appearing downfield. The hydrochloride salt protons (-NH₃⁺) will also appear as a broad singlet, further downfield.

-

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon atoms.

-

A signal for the methyl carbon (-CH₃).

-

A signal for the methylene carbon adjacent to the oxygen (-O-CH₂-).

-

A signal for the vinyl methylene carbon (=CH₂).

-

A signal for the quaternary vinyl carbon (=C(CH₃)-).

-

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the amine group (or ammonium in the salt).

-

C-H stretching: Bands around 2850-3000 cm⁻¹ for the aliphatic C-H bonds and potentially a sharper band just above 3000 cm⁻¹ for the vinyl C-H bonds.

-

C=C stretching: A peak around 1650 cm⁻¹ for the carbon-carbon double bond.

-

C-O stretching: An absorption in the 1000-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak [M]⁺ would be at m/z = 87.0684 (calculated for C₄H₉NO). In the case of the hydrochloride salt, the free base is typically observed under standard ionization conditions.

Section 4: Key Applications in Drug Discovery and Development

O-alkylhydroxylamines are valuable reagents in medicinal chemistry, primarily due to their ability to form stable oxime ethers with aldehydes and ketones. This reaction is a cornerstone of combinatorial chemistry and lead optimization efforts.

Formation of Oxime Ethers

The reaction of this compound with a carbonyl compound proceeds via a condensation reaction, typically in the presence of a mild base to neutralize the hydrochloride and facilitate the reaction.[4]

Caption: General reaction scheme for the formation of oxime ethers.

This reaction is widely used to:

-

Introduce diversity: The 2-methyl-allyl group can be incorporated into a lead molecule, modifying its steric and electronic properties.

-

Improve pharmacokinetic properties: The formation of an oxime ether can alter a molecule's lipophilicity, solubility, and metabolic stability.

-

Act as a bioisosteric replacement: The oxime ether linkage can serve as a stable mimic of other functional groups, such as esters or amides, with different chemical properties.

Role as Enzyme Inhibitors

Recent research has highlighted the potential of O-alkylhydroxylamines as mechanism-based inhibitors of enzymes, particularly those with heme cofactors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[4] The hydroxylamine moiety is believed to coordinate with the heme iron in the enzyme's active site, leading to inhibition. While O-(2-Methyl-allyl)-hydroxylamine has not been specifically reported in this context, its structural similarity suggests it could be a valuable tool for exploring structure-activity relationships in the development of novel enzyme inhibitors.

Use in the Synthesis of Bioactive Heterocycles

The allyl group in O-allylhydroxylamines can participate in various cyclization reactions, making them useful precursors for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.

Section 5: Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed or in contact with skin. | Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling. |

| Skin Irritation | Causes skin irritation. | Avoid contact with skin. In case of contact, wash with plenty of water. |

| Eye Irritation | Causes serious eye irritation. | Wear eye protection. In case of contact, rinse cautiously with water for several minutes. |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection. |

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.

Conclusion: A Valuable Tool for the Synthetic Chemist

This compound is a versatile and valuable reagent for researchers in drug discovery and development. Its ability to readily form oxime ethers provides a straightforward method for modifying lead compounds and exploring structure-activity relationships. Furthermore, the growing interest in O-alkylhydroxylamines as enzyme inhibitors opens up new avenues for its application. While specific, detailed experimental data for this particular compound is somewhat limited in the public domain, the well-established chemistry of its class allows for its confident application in the laboratory. By following the principles and protocols outlined in this guide, scientists can effectively leverage the synthetic potential of this compound to advance their research programs.

References

- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight of O-(2-Methyl-allyl)-hydroxylamine hydrochloride

An In-Depth Technical Guide to O-(2-Methyl-allyl)-hydroxylamine hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a substituted hydroxylamine derivative of significant interest to the chemical and pharmaceutical research communities. As a versatile synthetic building block, its utility lies in the strategic introduction of an aminooxy moiety, enabling the formation of oxime ethers and serving as a precursor for more complex molecular architectures. This guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed experimental protocol for its synthesis and characterization, an exploration of its applications in drug discovery, and essential safety and handling procedures. The central focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this compound in their work. The molecular weight of this compound is 123.58 g/mol .[1][2]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is foundational to its application in research. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | PubChem[1] |

| CAS Number | 54149-64-3 | PubChem[1], iChemical[2] |

| Molecular Formula | C4H10ClNO | PubChem[1] |

| Molecular Weight | 123.58 g/mol | PubChem[1], iChemical[2], Sigma-Aldrich |

| Physical Form | White Solid | Sigma-Aldrich |

| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis and Purification

The synthesis of O-alkylated hydroxylamines like this compound is typically achieved through the nucleophilic substitution of an appropriate alkyl halide by hydroxylamine or a protected equivalent. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Synthesis Pathway

The described protocol is a common and effective method for preparing O-substituted hydroxylamines.[3][4] It involves the deprotonation of hydroxylamine hydrochloride to generate the more nucleophilic free hydroxylamine in situ, which then reacts with the alkylating agent, 3-chloro-2-methyl-1-propene. The final product is isolated as its hydrochloride salt.

Experimental Protocol

Materials:

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

3-chloro-2-methyl-1-propene

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Free Hydroxylamine: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride in absolute ethanol.

-

Causality: The hydrochloride salt is stable but not sufficiently nucleophilic. A strong base is required to generate the free hydroxylamine, which is the active nucleophile for the subsequent alkylation step.

-

-

Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide or potassium hydroxide in ethanol. A precipitate of NaCl or KCl will form.

-

Causality: The reaction is performed at a low temperature to control the exothermicity of the acid-base neutralization.

-

-

Alkylation: To the stirred suspension, add 3-chloro-2-methyl-1-propene dropwise, maintaining the low temperature. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to drive the reaction to completion.

-

Workup and Extraction: After cooling, filter the reaction mixture to remove the inorganic salt precipitate. Evaporate the ethanol from the filtrate under reduced pressure. Dissolve the resulting residue in diethyl ether and wash with water to remove any remaining inorganic salts or unreacted hydroxylamine.

-

Isolation of Hydrochloride Salt: Extract the ether solution with dilute aqueous hydrochloric acid. The protonated product will move into the aqueous phase.

-

Causality: Converting the product back to its hydrochloride salt makes it water-soluble and allows for its separation from non-basic organic impurities remaining in the ether layer.

-

-

Final Product Isolation: Evaporate the aqueous acid solution under reduced pressure. The resulting residue is this compound.

-

Purification: Recrystallize the crude solid product from a suitable solvent system, such as ethanol/ether, to yield the purified product. Dry the crystals under vacuum.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization (Theoretical)

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. While specific experimental spectra are dependent on the acquisition conditions, the expected characteristic signals can be predicted based on the molecular structure.

| Technique | Expected Characteristic Signals |

| ¹H NMR | Signals corresponding to the vinyl protons (=CH₂) of the allyl group, a singlet for the methyl (CH₃) group, a singlet for the methylene protons (-O-CH₂-), and a broad signal for the ammonium protons (-NH₃⁺). |

| ¹³C NMR | Resonances for the quaternary alkene carbon (=C(CH₃)-), the terminal alkene carbon (=CH₂), the methyl carbon (-CH₃), and the methylene carbon (-O-CH₂-). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (from the ammonium salt), C-H stretching (alkene and alkane), C=C stretching of the allyl group, and C-O stretching. |

Applications in Drug Discovery and Chemical Synthesis

O-substituted hydroxylamines are valuable intermediates in medicinal chemistry and process development due to the unique reactivity of the aminooxy group.

Role as a Versatile Building Block

The primary utility of this compound is as a synthetic intermediate.[5] The aminooxy functional group readily reacts with aldehydes and ketones to form stable O-alkyl oxime ethers.[6] This reaction is crucial for modifying lead compounds, introducing specific structural motifs, or for use in bioconjugation chemistry. The 2-methyl-allyl group itself can serve as a handle for further chemical transformations or as a structural element to probe binding interactions within a biological target.

Application in Enzyme Inhibition

There is a growing body of research demonstrating the potential of O-alkylhydroxylamines as rationally designed enzyme inhibitors.[7] For instance, O-substituted hydroxylamines have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism and a high-value target in cancer immunotherapy. The inhibitory mechanism is proposed to involve the coordination of the hydroxylamine nitrogen to the heme iron within the enzyme's active site, effectively mimicking a key catalytic intermediate.[7] This makes compounds like this compound attractive starting points for the development of novel therapeutics.[7][8]

Role in a Therapeutic Development Pathway

Caption: Logical pathway from a basic reagent to its application in drug development.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount to ensure laboratory safety. The following guidelines are based on safety data for hydroxylamine hydrochloride and its O-alkylated derivatives.

Hazard Identification

-

Respiratory Irritation: May cause respiratory irritation.[10]

-

Sensitization: May cause an allergic skin reaction.

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[13]

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water while removing contaminated clothing.[14]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11][14]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage Conditions

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[12]

-

Conditions to Avoid: Protect from moisture. Store away from incompatible materials such as strong oxidizing agents.[13]

References

- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 7. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. durhamtech.edu [durhamtech.edu]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. actylislab.com [actylislab.com]

O-(2-Methyl-allyl)-hydroxylamine hydrochloride structure and synthesis

An In-Depth Technical Guide to the Structure and Synthesis of O-(2-Methyl-allyl)-hydroxylamine Hydrochloride

Introduction

This compound, also known as 3-(aminooxy)-2-methyl-1-propene hydrochloride, is a key reagent in organic synthesis and medicinal chemistry.[1][2] Its unique structure, combining a reactive hydroxylamine moiety with a methallyl group, makes it a valuable building block for creating complex molecules, particularly oximes and their derivatives. These derivatives are integral to the development of novel therapeutic agents and are widely used in drug discovery for applications such as bioconjugation and the formation of prodrugs. This guide provides a comprehensive overview of its structure, properties, and synthetic methodologies, tailored for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is the hydrochloride salt of O-(2-methylprop-2-en-1-yl)hydroxylamine.[3] The presence of the hydrochloride salt enhances its stability and handling properties, making it suitable for laboratory use.

Chemical Structure:

Key Properties:

| Property | Value | Source |

| CAS Number | 54149-64-3 | [1] |

| Molecular Formula | C4H10ClNO | [3] |

| Molecular Weight | 123.58 g/mol | [1][3] |

| IUPAC Name | O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride | [3] |

| Synonyms | 3-(aminooxy)-2-methyl-1-propene hydrochloride | [1][2] |

| Physical Form | White to off-white solid | [1] |

| Storage | Refrigerator | [1] |

| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies

The synthesis of O-alkyl hydroxylamines, including the title compound, typically involves the O-alkylation of a hydroxylamine equivalent, followed by deprotection to yield the free hydroxylamine, which is then isolated as a stable salt.[4] Below are two prevalent and effective synthetic strategies.

Method 1: Alkylation of N-Hydroxyphthalimide via Mitsunobu Reaction

This is a versatile and widely adopted method for preparing O-alkyl hydroxylamines from the corresponding alcohols.[4][5] The process involves two key steps: the Mitsunobu reaction to form an N-alkoxyphthalimide intermediate, followed by hydrazinolysis to release the desired product.

Rationale: The Mitsunobu reaction provides a mild and efficient way to achieve O-alkylation of N-hydroxyphthalimide with a primary or secondary alcohol (in this case, 2-methyl-2-propen-1-ol). N-hydroxyphthalimide serves as a stable and effective hydroxylamine surrogate, preventing undesired N-alkylation.[4][6] The subsequent deprotection with hydrazine is a standard procedure to cleave the phthalimide group.[5]

Experimental Protocol:

Step 1: Synthesis of N-(2-Methylallyloxy)phthalimide

-

To a stirred solution of 2-methyl-2-propen-1-ol (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and triphenylphosphine (PPh3, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-(2-methylallyloxy)phthalimide.

Step 2: Synthesis of this compound

-

Dissolve the N-(2-methylallyloxy)phthalimide (1.0 eq.) from the previous step in ethanol or dichloromethane (DCM).

-

Add hydrazine monohydrate (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

-

Filter off the precipitate and wash it with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting oil in diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in ether, until precipitation is complete.

-

Collect the white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound.[5]

Reaction Scheme:

Caption: Mitsunobu-based synthesis of the target compound.

Method 2: Alkylation of Ethyl N-Hydroxycarbamate

This classical approach involves the alkylation of a protected hydroxylamine, followed by hydrolysis and salt formation. Ethyl N-hydroxycarbamate is an inexpensive and readily available starting material.

Rationale: The N-hydroxycarbamate is first deprotonated with a base to form a more nucleophilic oxygen anion, which then displaces a halide from the alkylating agent (2-methylallyl chloride or bromide) in a standard Williamson ether synthesis. The carbamate protecting group is subsequently removed under basic hydrolysis, and the resulting free hydroxylamine is trapped as its hydrochloride salt.[7]

Experimental Protocol:

Step 1: Synthesis of Ethyl N-(2-Methylallyloxy)carbamate

-

Prepare a solution of potassium hydroxide (1.1 eq.) in absolute ethanol.

-

To this solution, add a solution of ethyl N-hydroxycarbamate (1.0 eq.) in absolute ethanol.

-

Cool the mixture externally to maintain a temperature of 25 °C and add 2-methylallyl chloride or bromide (1.05 eq.) dropwise.

-

After the addition is complete, heat the mixture under reflux for 2-3 hours.

-

Cool the reaction mixture and filter off the potassium halide salt that has precipitated.

-

Evaporate the ethanolic solution under reduced pressure to obtain the crude ethyl N-(2-methylallyloxy)carbamate.[7]

Step 2: Hydrolysis and Salt Formation

-

The crude intermediate from the previous step is subjected to hydrolysis using an aqueous solution of a strong base, such as potassium hydroxide.[7]

-

The mixture is heated to facilitate both hydrolysis and steam distillation of the liberated O-(2-methyl-allyl)-hydroxylamine.

-

The distillate is collected in a receiver containing dilute hydrochloric acid to immediately form the stable hydrochloride salt.[7]

-

The aqueous acidic solution is then evaporated to dryness under reduced pressure.

-

The resulting solid residue is recrystallized from a suitable solvent system (e.g., absolute ethanol/dry ether) to yield pure this compound.[7]

Comparative Summary of Synthetic Routes

| Parameter | Method 1: Mitsunobu Reaction | Method 2: Alkylation of N-Hydroxycarbamate |

| Starting Alcohol/Halide | 2-Methyl-2-propen-1-ol | 2-Methylallyl chloride or bromide |

| Hydroxylamine Source | N-Hydroxyphthalimide | Ethyl N-hydroxycarbamate |

| Key Reagents | PPh3, DEAD/DIAD, Hydrazine | KOH, HCl |

| Advantages | Mild reaction conditions, high yields, broad substrate scope.[4][5] | Uses inexpensive starting materials.[7] |

| Disadvantages | Stoichiometric amounts of phosphine oxide byproduct, cost of reagents. | Harsher conditions (reflux, strong base), potential for side reactions.[7] |

General Synthetic Workflow

The synthesis of O-alkyl hydroxylamine hydrochlorides generally follows a protection-alkylation-deprotection strategy. This workflow ensures high selectivity for O-alkylation and provides the final product as a stable, easy-to-handle salt.

Caption: General workflow for O-alkyl hydroxylamine synthesis.

Conclusion

This compound is a versatile synthetic building block with significant applications in medicinal chemistry and drug development. The synthetic routes outlined in this guide, particularly the Mitsunobu-based approach, offer reliable and efficient methods for its preparation. A thorough understanding of these synthetic strategies, including the rationale behind reagent selection and reaction conditions, is crucial for researchers aiming to incorporate this valuable moiety into novel molecular architectures.

References

- 1. O-(2-Methylallyl)hydroxylamine hydrochloride | 54149-64-3 [sigmaaldrich.com]

- 2. This compound | 54149-64-3 [sigmaaldrich.com]

- 3. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methoxyamine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. O-ALLYLHYDROXYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of O-(2-Methyl-allyl)-hydroxylamine hydrochloride in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery and Development

O-(2-Methyl-allyl)-hydroxylamine hydrochloride (C4H10ClNO) is a chemical entity with potential applications in synthetic chemistry and pharmaceutical development.[1][2] Understanding its solubility profile in various organic solvents is a cornerstone for its effective use in reaction chemistry, purification, formulation, and ultimately, its journey towards becoming a viable drug candidate. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a critical parameter in designing crystallization processes for purification. In the realm of drug development, the solubility of an active pharmaceutical ingredient (API) directly impacts its bioavailability and the feasibility of different dosage forms. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound.

Physicochemical Properties and Expected Solubility Behavior

This compound is the hydrochloride salt of an amine, making it a polar, ionic compound.[3] This fundamental characteristic governs its interaction with different types of solvents. The general principle of "like dissolves like" provides a foundational framework for predicting its solubility.[4]

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, possess a hydrogen atom bound to an electronegative atom (like oxygen) and can engage in hydrogen bonding. Given the ionic nature of this compound and its ability to act as a hydrogen bond donor, it is expected to exhibit the highest solubility in polar protic solvents.[3][5][6] The solvent molecules can effectively solvate both the cation and the chloride anion through ion-dipole interactions and hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, and dichloromethane lack an O-H or N-H bond but have a significant dipole moment. While they can solvate the cation through dipole-dipole interactions, their ability to solvate the chloride anion is less effective compared to protic solvents. Consequently, the solubility of this compound in these solvents is anticipated to be moderate to low.

-

Nonpolar Solvents: Nonpolar solvents such as hexane, toluene, and diethyl ether have low dielectric constants and are incapable of forming strong interactions with ionic compounds.[3] The energy required to overcome the lattice energy of the salt is not compensated by solute-solvent interactions. Therefore, this compound is expected to be sparingly soluble or insoluble in nonpolar solvents.

The pH of the medium also plays a crucial role in the solubility of amine hydrochlorides. In aqueous solutions, the solubility can be influenced by the common ion effect, where the addition of a common ion (in this case, chloride) can decrease the solubility of the salt.[7][8]

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, the following table provides a template for recording experimentally determined values. For a structurally similar compound, O-Allylhydroxylamine hydrochloride hydrate, a solubility in methanol has been reported as 25 mg/mL.[9] This provides a preliminary expectation for solubility in a polar protic solvent.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Polar Protic | Water | 25 | ||

| Methanol | 25 | |||

| Ethanol | 25 | |||

| Polar Aprotic | Acetone | 25 | ||

| Acetonitrile | 25 | |||

| Dimethylformamide (DMF) | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| Nonpolar | Hexane | 25 | ||

| Toluene | 25 | |||

| Diethyl Ether | 25 |

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal equilibrium method is a reliable and widely accepted technique for accurately determining the solubility of a compound in various solvents.[3]

Workflow for Isothermal Equilibrium Solubility Determination

Caption: Workflow for determining solubility via the isothermal equilibrium method.

Detailed Methodology

1. Materials:

- This compound (purity >99%)

- Analytical grade organic solvents

- Thermostatic shaker or incubator

- Analytical balance

- Centrifuge

- Calibrated volumetric flasks and pipettes

- Syringe filters (e.g., 0.22 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

- Preparation of Saturated Solutions: To a series of vials, add a known volume of each test solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains present.

- Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary experiments may be necessary to determine the time required to reach equilibrium.[3]

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials or carefully filter an aliquot of the supernatant using a syringe filter.[3]

- Sample Analysis: Accurately withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[3]

- Calculation and Reporting: Calculate the solubility of the compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L). The experiment should be performed in triplicate to ensure the reproducibility of the results.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use.[10][11][12][13] General precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]

-

Avoiding inhalation of dust and contact with skin and eyes.[10]

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in a wide array of organic solvents is limited, a strong understanding of its chemical nature as an amine hydrochloride allows for reliable qualitative predictions. It is expected to be most soluble in polar protic solvents and least soluble in nonpolar solvents. For precise quantitative data, which is essential for process development and formulation, the isothermal equilibrium method detailed in this guide provides a robust and accurate approach. The generation and dissemination of such empirical data will be invaluable to the scientific community, aiding in the efficient and effective application of this compound in research and development.

References

- 1. This compound | C4H10ClNO | CID 12498586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. scribd.com [scribd.com]

- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. O-烯丙基羟胺 盐酸盐 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. shepherd.edu [shepherd.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stability and Storage of O-(2-Methyl-allyl)-hydroxylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(2-Methyl-allyl)-hydroxylamine hydrochloride is a substituted hydroxylamine derivative of increasing interest in synthetic chemistry and drug discovery. As with many hydroxylamine compounds, its utility is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the inferred stability profile and recommended storage conditions for this compound, drawing upon data from closely related analogues and fundamental principles of chemical stability.

While specific stability studies on this compound are not extensively available in public literature, a robust understanding of its properties can be extrapolated from data on similar O-alkylated hydroxylamines and the parent compound, hydroxylamine hydrochloride. This document aims to equip researchers with the necessary knowledge to ensure the integrity of the compound throughout its lifecycle in the laboratory.

Chemical Profile and Inferred Stability

This compound possesses a molecular structure that suggests susceptibility to certain degradation pathways. The presence of the hydroxylamine moiety, the allyl group, and its formulation as a hydrochloride salt all contribute to its chemical reactivity and stability profile.

Key Structural Features and Their Influence on Stability:

-

Hydroxylamine Moiety (-ONH2): This functional group is inherently reactive and can be prone to oxidation and other transformations. Hydroxylamine and its derivatives are known to be sensitive to heat and can undergo exothermic decomposition.[1]

-

Allyl Group (-CH2-C(CH3)=CH2): The double bond in the allyl group can be susceptible to oxidation and polymerization, particularly in the presence of light, air (oxygen), and certain metal catalysts.

-

Hydrochloride Salt (-HCl): The salt form generally increases the stability of the hydroxylamine compared to its free base. However, it also imparts a corrosive nature to the compound and makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Based on the behavior of analogous compounds like O-Allylhydroxylamine hydrochloride and hydroxylamine hydrochloride, this compound is likely sensitive to the following environmental factors:

-

Temperature: Elevated temperatures can accelerate decomposition. Hydroxylamine hydrochloride itself shows significant degradation above 60°C.[2] Exothermic decomposition is a known hazard for some hydroxylamine derivatives.[1]

-

Moisture: As a hygroscopic salt, the compound will readily absorb water from the air. The presence of moisture can facilitate degradation pathways, including hydrolysis.

-

Light: Exposure to light, particularly UV radiation, can promote the formation of free radicals and initiate degradation, especially involving the allyl group.

-

Air (Oxygen): The hydroxylamine group can be susceptible to oxidation by atmospheric oxygen.

-

Incompatible Materials: Contact with strong oxidizing agents, strong bases, and certain metals can lead to vigorous and potentially hazardous reactions.[3][4]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of this compound, strict adherence to appropriate storage and handling protocols is essential. The following recommendations are based on best practices for handling air- and moisture-sensitive, potentially thermally labile compounds, and information from the Safety Data Sheet (SDS) of the closely related O-Allylhydroxylamine hydrochloride.[5]

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool environment, ideally refrigerated (2-8°C). | To minimize thermal degradation and preserve long-term stability. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation by atmospheric oxygen. |

| Light Exposure | Store in a light-resistant container in a dark location. | To protect against light-induced degradation. |

| Moisture | Keep in a tightly sealed container in a dry, desiccated environment. | To prevent hygroscopic absorption of moisture, which can lead to degradation. |

| Container | Use a corrosive-resistant container with a secure seal. Glass or compatible plastic containers are recommended. Avoid metal containers.[6] | To prevent corrosion and ensure the container remains tightly sealed. |

| Location | Store in a well-ventilated area designated for corrosive materials, away from incompatible substances.[3][7] | To ensure safety and prevent accidental contact with incompatible chemicals. |

Handling Procedures

Safe and effective handling of this compound requires a controlled environment and appropriate personal protective equipment (PPE).

Experimental Workflow for Handling:

Handling Workflow Diagram.

Step-by-Step Handling Protocol:

-

Preparation: Work in a well-ventilated chemical fume hood. Ensure all necessary equipment (spatulas, weighing paper, reaction vessels) is clean and dry.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Inert Atmosphere: For transfers and weighing, it is highly recommended to work under a stream of inert gas (argon or nitrogen) to minimize exposure to air and moisture. A glove box is ideal for sensitive applications.

-

Dispensing: When removing the compound from its container, do so quickly and efficiently to minimize exposure time to the atmosphere.

-

Sealing: Immediately and tightly seal the container after use. For long-term storage, consider using paraffin film to further secure the seal.

-

Spill Management: In case of a spill, carefully clean the area, avoiding dust generation. Use an inert absorbent material for larger spills.[7]

-

Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Stability-Indicating Analytical Methods

To ensure the quality of this compound, particularly when used in critical applications like drug development, it is important to have analytical methods capable of detecting its degradation. While specific methods for this compound are not established in the literature, techniques used for related hydroxylamines can be adapted.

Potential Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be a suitable technique for assessing purity and quantifying degradation products. A pre-column derivatization step, similar to that used for hydroxylamine hydrochloride, could be employed to enhance detection and stability of the analyte.[9][10]

-

Spectrophotometry: Spectrophotometric methods have been developed for the determination of hydroxylamine and its derivatives. These methods often involve an oxidation reaction followed by a color-forming reaction that can be measured.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and identify potential degradation products by observing changes in the chemical shifts and the appearance of new signals over time.

-

Mass Spectrometry (MS): Coupled with a chromatographic separation technique (e.g., LC-MS), mass spectrometry can be a powerful tool for identifying the molecular weights of degradation products, aiding in the elucidation of degradation pathways.

Workflow for Stability Testing:

Stability Testing Workflow Diagram.

Conclusion

This compound is a valuable reagent with a stability profile that necessitates careful storage and handling. By understanding its inherent chemical properties and the factors that can influence its degradation, researchers can implement effective protocols to maintain its quality and ensure the reliability of their experimental results. The recommendations provided in this guide, though largely based on data from analogous compounds, offer a robust framework for the safe and effective use of this compound in a research and development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxylammonium chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. resources.finalsite.net [resources.finalsite.net]

- 8. durhamtech.edu [durhamtech.edu]

- 9. biomedgrid.com [biomedgrid.com]

- 10. biomedgrid.com [biomedgrid.com]

- 11. scispace.com [scispace.com]

A Comprehensive Technical Guide to O-(2-Methyl-allyl)-hydroxylamine Hydrochloride: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth exploration of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a versatile reagent increasingly utilized by researchers, scientists, and drug development professionals. We will delve into its chemical identity, synthesis, and critical applications, with a focus on the underlying chemical principles and practical, field-proven experimental methodologies.

Chemical Identity and Synonyms

This compound is a substituted hydroxylamine that serves as a valuable building block in organic synthesis. To facilitate comprehensive literature and database searches, it is crucial to be familiar with its various synonyms and chemical identifiers.

The compound is systematically named O-(2-methylprop-2-enyl)hydroxylamine;hydrochloride according to IUPAC nomenclature.[1] It is also commonly referred to as O-(2-methylallyl)hydroxylamine hydrochloride and methallyloxyamine hydrochloride .

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 54149-64-3 | PubChem[1] |

| Molecular Formula | C4H10ClNO | PubChem[1] |

| Molecular Weight | 123.58 g/mol | PubChem[1] |

| PubChem CID | 12498586 | PubChem[1] |

| MDL Number | MFCD09838139 | Aaron-chem[2] |

| InChI Key | VRGVYBHREJFCJX-UHFFFAOYSA-N | Sigma-Aldrich[3] |

| SMILES | CC(=C)CON.Cl | PubChem[1] |

Synthesis of this compound

The rationale for this multi-step approach lies in controlling the reactivity of the hydroxylamine moiety. Direct alkylation of hydroxylamine can lead to a mixture of N- and O-alkylated products, as well as over-alkylation. By using a protected hydroxylamine, such as N-hydroxyphthalimide or ethyl N-hydroxycarbamate, the nitrogen is rendered less nucleophilic, favoring selective O-alkylation. The subsequent deprotection step then liberates the desired O-substituted hydroxylamine.

Adapted Synthesis Protocol

This protocol is adapted from the synthesis of O-allylhydroxylamine hydrochloride and is expected to provide a viable route to the target compound. The key modification is the use of 3-bromo-2-methyl-1-propene (methallyl bromide) as the alkylating agent.

Step 1: O-Alkylation of Ethyl N-hydroxycarbamate

-

To a solution of potassium hydroxide (1.55 moles) in absolute ethanol (330 ml), add a solution of ethyl N-hydroxycarbamate (1.52 moles) in absolute ethanol (330 ml).

-

With external cooling to maintain an internal temperature of 25°C, add 3-bromo-2-methyl-1-propene (1.62 moles).

-

After the addition is complete, heat the mixture under reflux for 2 hours.

-

Separate the precipitated potassium bromide by filtration and wash it with absolute ethanol.

-

Evaporate the alcoholic solution under reduced pressure.

-

Dissolve the residue in ether and extract repeatedly with 10% aqueous sodium hydroxide solution.

-

Acidify the aqueous extract with 10% aqueous sulfuric acid and extract the ethyl O-(2-methyl-allyl)-hydroxycarbamate with ether.

-

Evaporate the ether to isolate the intermediate product.

Step 2: Hydrolysis and Salt Formation

-

In a steam distillation apparatus, treat the ethyl O-(2-methyl-allyl)-hydroxycarbamate from the previous step with a solution of potassium hydroxide (equivalent moles) in water.

-

Steam-distill the product into a receiver containing dilute hydrochloric acid.

-

Evaporate the steam distillate under reduced pressure.

-

Take up the residue twice in absolute ethanol and dry by evaporation under reduced pressure to yield this compound.

Core Applications in Research and Development

This compound is primarily utilized for its aminooxy functional group, which exhibits high chemoselectivity towards aldehydes and ketones, forming stable oxime linkages. This reaction, known as oxime ligation, is a cornerstone of bioconjugation and medicinal chemistry. The 2-methylallyl group can also serve as a handle for further chemical modifications.

Oxime Ligation: A Chemoselective Tool

The reaction between an O-substituted hydroxylamine and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[5] This reaction is highly efficient and bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with other functional groups.[6]

The rate of oxime formation is pH-dependent, with the optimal pH typically being slightly acidic (around 4.5-5.5).[7] At this pH, there is a favorable balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the non-protonated, nucleophilic aminooxy group. At neutral pH, the reaction is significantly slower but can be accelerated by the use of catalysts such as aniline and its derivatives.[5][7]

Applications in Drug Discovery

In medicinal chemistry, O-substituted hydroxylamines are valuable for synthesizing novel drug candidates and modifying existing ones. The formation of oxime ethers can be used to introduce specific functionalities, alter pharmacokinetic properties, or act as a linker to connect different molecular fragments.

A notable application of O-alkylhydroxylamines is in the development of enzyme inhibitors. For instance, O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), a key target in cancer immunotherapy.[8] The hydroxylamine moiety is proposed to coordinate with the heme iron in the enzyme's active site, mimicking a key intermediate in the catalytic cycle.[8] This provides a strong rationale for exploring derivatives like this compound in similar inhibitor design strategies.

Bioconjugation and Chemical Biology

The high chemoselectivity and stability of the oxime linkage make it an ideal tool for bioconjugation—the covalent linking of molecules to biomolecules such as proteins, carbohydrates, and nucleic acids. This enables the creation of sophisticated molecular probes, diagnostics, and therapeutics.

For example, hydroxylamine-functionalized linkers can be used to modify carbohydrate structures on bacterial cell walls, such as peptidoglycan fragments.[4] This allows for the attachment of fluorescent dyes, affinity tags, or other reporter molecules to study host-pathogen interactions and elucidate the role of these carbohydrates in the immune response.[4][9]

Experimental Protocols

The following protocols are provided as a guide for the application of this compound in a research setting. These are intended to be starting points and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Oximation of a Ketone

This protocol describes a general procedure for the reaction of this compound with a model ketone, 4-tert-butylcyclohexanone, to form the corresponding oxime ether.

Materials:

-

4-tert-butylcyclohexanone

-

This compound

-

Pyridine

-

Ethanol

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 4-tert-butylcyclohexanone (1.0 eq) in ethanol, add this compound (1.2 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure oxime ether.

Self-Validation:

-

The product can be characterized by NMR spectroscopy (¹H and ¹³C) to confirm the formation of the oxime C=N bond and the presence of the 2-methylallyl group.

-

Mass spectrometry can be used to confirm the molecular weight of the product.

Protocol 2: Bioconjugation to a Carbohydrate (Adapted)

This protocol is adapted from the work of Grimes and coworkers on the modification of muramyl dipeptide (MDP) and provides a framework for conjugating O-(2-Methyl-allyl)-hydroxylamine to a carbohydrate containing a reducing end.[4]

Materials:

-

Carbohydrate with a reducing end (e.g., MDP)

-

This compound

-

1 M Sodium acetate buffer, pH 4.5

-

High-performance liquid chromatography (HPLC) system for purification and analysis

-

Mass spectrometer

Procedure:

-

Dissolve the carbohydrate (1 eq) and this compound (6-10 eq) in 1 M sodium acetate buffer (pH 4.5).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction progress by LC-MS, looking for the appearance of the desired product mass and the disappearance of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% formic acid.

-

Lyophilize the pure fractions to obtain the final conjugate.

Self-Validation:

-

The purified product should be analyzed by high-resolution mass spectrometry to confirm its exact mass.

-

NMR spectroscopy can be used to verify the structure of the conjugate, including the formation of the oxime linkage and the anomeric selectivity.

-

The biological activity of the conjugate can be assessed in a relevant assay to ensure that the modification has not abrogated its function. For example, if modifying an immunostimulatory carbohydrate, the conjugate's ability to stimulate the corresponding immune receptor can be tested.[4]

Conclusion

This compound is a valuable and versatile reagent for researchers in organic synthesis, medicinal chemistry, and chemical biology. Its ability to undergo highly chemoselective oxime ligation provides a robust method for the synthesis of complex molecules and bioconjugates. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this compound in their research endeavors, from the design of novel therapeutics to the exploration of complex biological systems.

References

- 1. Buy O-Allylhydroxylamine hydrochloride | 38945-21-0 [smolecule.com]

- 2. 54149-64-3 | MFCD09838139 | O-(2-Methylallyl)Hydroxylamine Hydrochloride [aaronchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Oximes using O-(2-Methyl-allyl)-hydroxylamine hydrochloride

Introduction: The Versatility of Oximes in Modern Chemistry

Oximes, organic compounds characterized by the RR'C=NOH functional group, are cornerstones in synthetic chemistry due to their remarkable versatility. Formed through the condensation of an aldehyde or ketone with a hydroxylamine, these crystalline compounds are not merely derivatives for the purification and characterization of carbonyl compounds.[1] They serve as critical intermediates in a myriad of chemical transformations, including the synthesis of amides via the Beckmann rearrangement, as well as the preparation of nitriles, nitro compounds, and various azaheterocycles.[1] The diverse biological activities of oxime derivatives, spanning from antimicrobial and antioxidant to antitumor properties, further underscore their significance in medicinal chemistry and drug development.[2][3]

The substitution of the oxime's hydroxyl group to form oxime ethers introduces a valuable dimension of chemical stability and functionality. The choice of the O-substituent is pivotal as it can modulate the reactivity of the oxime and serve as a protecting group. This guide focuses on the application of O-(2-Methyl-allyl)-hydroxylamine hydrochloride, a versatile reagent for the synthesis of O-protected oximes, offering insights into its reaction mechanisms, detailed experimental protocols, and strategies for the subsequent cleavage of the 2-methyl-allyl group.

Mechanism of Oxime Ether Formation

The synthesis of an oxime ether from an aldehyde or ketone using an O-substituted hydroxylamine hydrochloride, such as this compound, proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form the stable C=N double bond of the oxime ether.[4] The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic addition.

Experimental Workflow: A Visual Guide

The synthesis of O-(2-methyl-allyl) oxime ethers is a straightforward process that can be efficiently carried out in a laboratory setting. The general workflow is depicted below:

Caption: General workflow for the synthesis of O-(2-methyl-allyl) oxime ethers.

Detailed Experimental Protocols

Protocol 1: General Synthesis of O-(2-Methyl-allyl) Oxime Ethers

This protocol provides a general method for the synthesis of O-(2-methyl-allyl) oxime ethers from a variety of aldehydes and ketones.

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

This compound (1.2 mmol)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 mmol) or Pyridine (2.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) or Ethanol (10 mL)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the aldehyde or ketone (1.0 mmol) in anhydrous THF or ethanol (10 mL), add this compound (1.2 mmol) and anhydrous potassium carbonate (2.5 mmol) or pyridine (2.5 mmol).

-

Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture if potassium carbonate was used. If pyridine was used, proceed to the next step.

-

Concentrate the filtrate or the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure O-(2-methyl-allyl) oxime ether.

The 2-Methyl-allyl Group as a Protective Strategy

The 2-methyl-allyl group serves as an effective protecting group for the oxime's hydroxyl functionality. Its stability under a range of conditions, including both mildly acidic and basic environments, allows for selective manipulations at other parts of the molecule.[5] The true utility of a protecting group, however, lies in the ease and selectivity of its removal.[6] The 2-methyl-allyl group can be cleaved under mild conditions, most commonly through palladium-catalyzed reactions.[5][7]

Protocol 2: Deprotection of O-(2-Methyl-allyl) Oxime Ethers via Palladium Catalysis

This protocol describes a mild and efficient method for the cleavage of the 2-methyl-allyl group to regenerate the free oxime.

Materials:

-

O-(2-Methyl-allyl) Oxime Ether (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

-

Sodium borohydride (NaBH₄) (1.5 mmol) or Pyrrolidine (2.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the O-(2-methyl-allyl) oxime ether (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

To the stirred solution, add sodium borohydride (1.5 mmol) in small portions or pyrrolidine (2.0 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the deprotected oxime.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of O-(2-methyl-allyl) oxime ethers from various carbonyl compounds, based on analogous one-pot syntheses of other oxime ethers.[8]

| Entry | Carbonyl Compound | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzaldehyde | K₂CO₃ | THF | 1 | ~80 |

| 2 | Acetophenone | K₂CO₃ | THF | 1.5 | ~75 |

| 3 | Cyclohexanone | Pyridine | Ethanol | 12 (RT) | ~85 |

| 4 | 4-Chlorobenzaldehyde | K₂CO₃ | THF | 1 | ~82 |

Troubleshooting and Key Considerations

-

Incomplete Reactions: If the reaction does not go to completion, consider increasing the reaction time, temperature (reflux), or the amount of base. For sterically hindered ketones, longer reaction times and heating are often necessary.[9]

-

Side Products: The formation of nitrones can sometimes be observed as a minor side product. Purification by column chromatography is typically effective in removing these impurities.[8]

-

Deprotection Issues: The efficiency of the palladium-catalyzed deprotection can be sensitive to the quality of the catalyst and the solvent. Ensure that the Pd(PPh₃)₄ is of high purity and the THF is anhydrous.

Conclusion